molecular formula C13H18N2O5S2 B2892862 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034366-49-7

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2892862
CAS RN: 2034366-49-7
M. Wt: 346.42
InChI Key: WYMHLJUTSLJALG-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O5S2 and its molecular weight is 346.42. The purity is usually 95%.
The exact mass of the compound N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Evaluation of Sulfonamide-derived Compounds

Sulfonamide-derived compounds, including variations similar to the specified chemical structure, have been synthesized and characterized. These compounds, along with their transition metal complexes, have shown moderate to significant antibacterial and antifungal activities against various strains. Their synthesis involves detailed characterizations such as magnetic susceptibility, conductivity measurements, and spectral analysis, including IR, NMR, and mass spectrometry, indicating their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Antibacterial Heterocyclic Compounds Containing a Sulfonamido Moiety

Research aiming at the development of new heterocyclic compounds with a sulfonamido moiety for use as antibacterial agents has led to the synthesis of pyran, pyridine, and pyridazine derivatives. These compounds underwent evaluation for their antibacterial activity, with several exhibiting high activities. This highlights the role of the sulfonamido group in enhancing antibacterial properties, demonstrating the potential of such compounds in medical applications (Azab, Youssef, & El-Bordany, 2013).

Endothelin Receptor Antagonists

The development of 4'-oxazolyl biphenylsulfonamides as endothelin-A (ET(A)) receptor antagonists showcases another application of sulfonamide derivatives. These compounds, through their synthesis and structure-activity relationship studies, have shown remarkable potency and selectivity toward ET(A) receptors, indicating their utility in treating conditions like congestive heart failure. The substitution with an oxazole ring has improved both potency and metabolic stability, suggesting the importance of structural modifications in designing effective therapeutic agents (Murugesan et al., 2000).

Fluorescent Molecular Probes

Sulfonamide derivatives have also been explored for their potential in developing fluorescent molecular probes. These compounds, due to their strong solvent-dependent fluorescence correlated with solvent polarity, can be used to study various biological events and processes. Their properties, including long emission wavelength, high fluorescence quantum yields, and large Stokes shift, make them ideal for creating ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-9-13(10(2)20-15-9)22(17,18)14-7-12(19-5-4-16)11-3-6-21-8-11/h3,6,8,12,14,16H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMHLJUTSLJALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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